molecular formula C28H36O8 B042126 Confluentic acid CAS No. 6009-12-7

Confluentic acid

Cat. No.: B042126
CAS No.: 6009-12-7
M. Wt: 500.6 g/mol
InChI Key: UANVCGQMNRTKGM-UHFFFAOYSA-N
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Biological Activity

Confluentic acid is a depside compound primarily found in certain lichen species and some plants, notably Himatanthus sucuuba. It has garnered attention for its diverse biological activities, including antimicrobial, antioxidant, and inhibitory effects on specific enzymes. This article delves into the biological activity of this compound, supported by various research findings and data tables.

Chemical Structure and Properties

This compound is characterized by its molecular formula C28H36O8C_{28}H_{36}O_8 and features two methoxyl groups per molecule. Its synthesis was first reported in 1978, enabling further studies into its biological properties without solely relying on natural extraction methods .

PropertyValue
Molecular FormulaC28H36O8C_{28}H_{36}O_8
Molecular Weight484.58 g/mol
SolubilitySoluble in organic solvents
ColorWhite to pale yellow crystals

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. A study on Parmelina carporrhizans revealed that this compound and norlobaridone produced by its mycobionts showed significant antioxidant and antimicrobial activity . The compound's presence in localized areas of lichen thalli suggests a specialized role in defense against pathogens.

Antioxidant Properties

Research indicates that this compound acts as an antioxidant, which may play a role in protecting lichen from oxidative stress. Its antioxidant capacity contributes to the overall survival strategy of lichens in harsh environments .

Inhibition of Monoamine Oxidase B

One of the most significant findings regarding this compound is its selective inhibition of Monoamine Oxidase B (MAO-B). It demonstrates an IC50 value of 0.22 µM, indicating strong potential as a therapeutic agent for conditions related to oxidative stress and neurodegenerative diseases .

Table 2: Biological Activities of this compound

ActivityMechanismIC50 Value
AntimicrobialInhibition of bacterial growthNot specified
AntioxidantScavenging free radicalsNot specified
MAO-B InhibitionSelective inhibition0.22 µM

Case Study 1: Antimicrobial Efficacy

A study conducted on extracts from Cryptothecia rubrocincta highlighted the distinct biochemical compositions within the thallus, where this compound was localized in specific areas associated with antimicrobial activity. This suggests that this compound may be crucial for the lichen's defense mechanisms against microbial threats .

Case Study 2: Neuroprotective Potential

The neuroprotective potential of this compound was explored through its inhibition of MAO-B, which is linked to neurodegenerative diseases such as Parkinson's. The compound's ability to inhibit this enzyme suggests it could be a candidate for further pharmacological development aimed at treating or preventing neurodegenerative conditions .

Properties

IUPAC Name

4-[2-hydroxy-4-methoxy-6-(2-oxoheptyl)benzoyl]oxy-2-methoxy-6-pentylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36O8/c1-5-7-9-11-18-14-22(17-24(35-4)26(18)27(31)32)36-28(33)25-19(13-20(29)12-10-8-6-2)15-21(34-3)16-23(25)30/h14-17,30H,5-13H2,1-4H3,(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UANVCGQMNRTKGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(C(=CC(=C1)OC(=O)C2=C(C=C(C=C2O)OC)CC(=O)CCCCC)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70208834
Record name Confluentic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70208834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6009-12-7
Record name Confluentic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006009127
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6009-12-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249982
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Confluentic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70208834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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